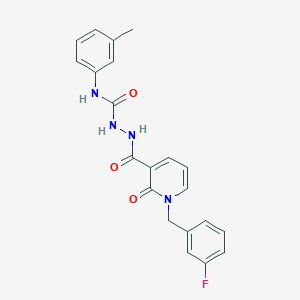
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a novel hydrazinecarboxamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16F1N3O2
- Molecular Weight : 313.33 g/mol
Antiviral Activity
Recent studies have indicated that compounds related to dihydropyridine derivatives exhibit significant antiviral properties, particularly against HIV. For instance, a study reported that hydroxypyridone carboxylate analogues inhibited HIV reverse transcriptase (RT) and RNase H activities with IC50 values ranging from 0.65 to 18 µM .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Hydroxypyridone Carboxylate | 0.65 - 18 | HIV RT |
| Dihydropyridine Analog | TBD | TBD |
Cytotoxicity
In vitro cytotoxicity assays using various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) demonstrated that certain derivatives of dihydropyridine exhibited selective cytotoxicity. The MTT assay results indicated that some compounds showed promising anti-cancer activity with low toxicity towards non-cancerous cells .
| Cell Line | Compound Tested | % Cell Viability |
|---|---|---|
| MCF7 | Dihydropyridine Derivative | 45% |
| A549 | Dihydropyridine Derivative | 50% |
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting viral replication.
- Cell Cycle Arrest : By affecting cellular pathways, it may induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Some derivatives have been shown to increase ROS levels in target cells, leading to oxidative stress and cell death.
Case Studies
A notable case study involved the evaluation of a series of dihydropyridine derivatives in an HIV model. The study found that modifications at the benzyl position significantly enhanced antiviral efficacy while maintaining low cytotoxicity .
Propiedades
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPEARGKFWHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














